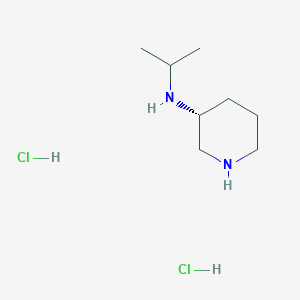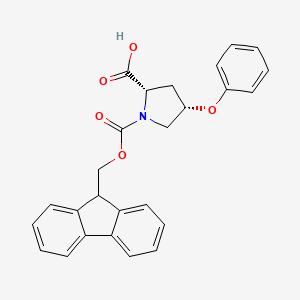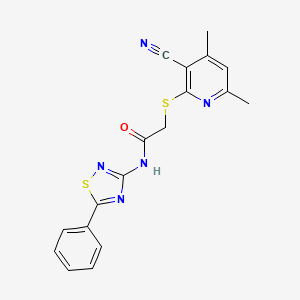![molecular formula C23H21N3O5 B2771257 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-4-carboxylic acid CAS No. 2253638-87-6](/img/structure/B2771257.png)
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with additional functional groups including a piperazine ring and an oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The fluorene core provides a rigid, planar structure, while the piperazine and oxazole rings introduce additional complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl groups and the nitrogen atoms in the piperazine and oxazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple functional groups could potentially result in interesting properties, but specific details are not available .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structures : Research has focused on synthesizing coordination polymers with drug ligands, demonstrating the utility of piperazine and oxazole derivatives in creating materials with specific structural and functional properties. For instance, coordination polymers synthesized under hydrothermal conditions using Enoxacin (a drug ligand similar in complexity to the specified compound) have shown unique crystal structures and photoluminescence properties, highlighting the role of these compounds in developing materials with potential applications in sensing, imaging, and light-emitting devices (Liang-cai Yu et al., 2006).
Biological Activities
Antimicrobial Activities : Compounds containing piperazine and oxazole rings have been investigated for their antimicrobial properties. For example, novel 1,2,4-triazole derivatives with piperazine nuclei have been synthesized and evaluated for antimicrobial activity. These compounds have shown moderate to good activities against various microbial strains, indicating the potential of piperazine and oxazole derivatives as antimicrobial agents (Arif Mermer et al., 2018).
Biological Evaluation for Antibacterial Activity : Various derivatives of quinoline carboxylic acids, incorporating piperazine moieties, have been synthesized and tested for their antibacterial efficacy. Such studies underscore the significance of structural modifications in enhancing the biological activities of these compounds, potentially leading to the development of new antibacterial agents (Natesh Rameshkumar et al., 2003).
Photoluminescence Properties
- Photoluminescence Studies : The photoluminescence properties of coordination polymers with drug ligands indicate the potential for scientific applications in materials science, particularly in the development of luminescent materials for optical devices. The study by Liang-cai Yu and colleagues provides insights into the synthesis and properties of such materials, highlighting the versatility of piperazine and oxazole derivatives in scientific research (Liang-cai Yu et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c27-21(28)20-14-30-22(24-20)25-9-11-26(12-10-25)23(29)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWIYKJRACIFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253638-87-6 |
Source


|
| Record name | 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]thiophen-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2771178.png)

![N-cycloheptyl-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2771180.png)

![2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771183.png)
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]acetic acid](/img/structure/B2771184.png)
![N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2771185.png)

![(4-((4-chlorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2771187.png)
![Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2771188.png)
![methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2771190.png)



